molecular formula C8H3BrF4O B1376274 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 617706-18-0

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1376274
CAS No.: 617706-18-0
M. Wt: 271.01 g/mol
InChI Key: XMFAZNDFEXEANH-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS: 617706-18-0) is a fluorinated aromatic ketone with the molecular formula C₈H₃BrF₄O and a molecular weight of 271.01 g/mol . Its structure features a trifluoroethanone moiety attached to a phenyl ring substituted with bromine (Br) at the para-position (C4) and fluorine (F) at the ortho-position (C2).

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for developing kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 4-bromo-2-fluoroacetophenone with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone exhibits potential anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that the compound can inhibit cell proliferation and induce apoptosis in tumor cells. The mechanism of action appears to involve the disruption of cellular signaling pathways critical for cancer cell survival.

Antimicrobial Properties
Another area of investigation is the compound's antimicrobial activity. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Materials Science

Fluorinated Polymers
In materials science, this compound serves as a building block for synthesizing fluorinated polymers. These polymers are known for their thermal stability and chemical resistance, making them suitable for applications in coatings and advanced materials.

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer ActivityInhibits proliferation and induces apoptosis
Antimicrobial PropertiesEffective against various bacterial strains
Materials ScienceSynthesis of Fluorinated PolymersEnhances thermal stability and chemical resistance

Case Studies

  • Anticancer Research Study
    In a recent study published in a peer-reviewed journal, researchers tested the compound against multiple cancer cell lines. The results showed a significant reduction in cell viability at micromolar concentrations. The study concluded that further optimization of the compound could lead to promising anticancer agents.
  • Antimicrobial Activity Assessment
    A collaborative study between several universities evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, making it a candidate for further development .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Halogen Substitution Patterns

The position and type of halogen substituents significantly alter physicochemical properties and reactivity. Key analogues include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications References
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone 617706-18-0 C₈H₃BrF₄O 271.01 Br (C4), F (C2) Suzuki coupling intermediate; high lipophilicity
1-(2-Bromo-4-fluorophenyl)-2,2,2-trifluoroethanone 244229-34-3 C₈H₄BrF₃O 253.02 Br (C2), F (C4) NMR-documented (δ = 7.78 ppm, J = 8.7 Hz); synthetic precursor for oxidation reactions
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone 886369-87-5 C₈H₃BrF₄O 271.01 Br (C4), F (C3) GHS-classified hazardous compound; limited solubility in polar solvents
1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone 617706-15-7 C₈H₃BrF₄O 271.01 Br (C5), F (C2) High purity (98%); used in medicinal chemistry

Key Observations :

  • Positional Isomerism : The ortho-fluorine in 617706-18-0 reduces steric hindrance compared to meta-substituted analogues (e.g., 886369-87-5), enhancing its reactivity in coupling reactions .
  • Electronic Effects : Bromine at C4 increases electrophilicity at the phenyl ring, facilitating nucleophilic aromatic substitution, while fluorine at C2 directs incoming electrophiles to the C5 position .

Functional Group Variations

Amino-Substituted Analogues

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS: 1233967-22-0) introduces an amino (NH₂) group at C2, enabling hydrogen bonding and increased solubility in aqueous media. This modification enhances interactions with biological targets (e.g., enzymes) but reduces stability under acidic conditions .

Alkyl-Substituted Analogues

1-(3-Tert-Butylphenyl)-2,2,2-trifluoroethanone (CAS: N/A) features a bulky tert-butyl group, which improves binding affinity to acetylcholinesterase (Ki = 1.2 nM) by occupying hydrophobic pockets in the enzyme’s active site .

Biological Activity

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone (CAS Number: 617706-18-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C8_8H3_3BrF4_4O
  • Molecular Weight : 271.01 g/mol
  • Purity : ≥95%

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways. Its structural features, particularly the presence of bromine and fluorine atoms, enhance its lipophilicity and potentially influence its binding affinity to target proteins.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on cholinesterase enzymes. Cholinesterases play a critical role in neurotransmission by hydrolyzing acetylcholine. Inhibition of these enzymes can lead to increased levels of acetylcholine, which may have therapeutic implications in treating neurodegenerative diseases.

Table 1: Cholinesterase Inhibition Activity

CompoundEnzyme TargetIC50 (µM)Reference
This compoundAChETBD
Reference CompoundAChE60.17

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Study on Cholinesterase Inhibition

In a study examining the effects of various compounds on cholinesterase activity, this compound was evaluated for its potential as a cholinesterase inhibitor. The results indicated significant inhibition compared to control groups, supporting its potential use in conditions characterized by cholinergic dysfunction.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound is limited; however, existing data suggest that it is rapidly absorbed and distributed within biological systems. Toxicological assessments indicate that it may act as an irritant at higher concentrations . Further studies are needed to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone in academic research?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in a 1,4-dioxane/water solvent system. For example, coupling 1-(4-bromophenyl)-2,2,2-trifluoroethanone with boronic acids at elevated temperatures (100°C) yields diaryl precursors, though hydration of the ketone to a geminal diol may occur, requiring optimization of cosolvents (e.g., 10% 1,4-dioxane) to improve solubility . Alternative routes include oxidation of α-trifluoromethyl alcohols using nitroxide catalysts under mild conditions, achieving high yields (e.g., 89% for bromo-fluorophenyl derivatives) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the primary method. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule crystallography. These tools are critical for resolving electron density maps and verifying stereochemistry, even with hygroscopic or reactive intermediates. SHELX’s adaptability to high-throughput phasing pipelines makes it a standard in structural validation .

Advanced Research Questions

Q. How can stereoselective reduction of this compound be optimized using alcohol dehydrogenases (ADHs)?

ADHs such as Ras-ADH (Prelog selectivity) and evo-1.1.200 (anti-Prelog) are effective for asymmetric bioreduction. Key parameters include:

  • Enzyme loading : 20–100 mM substrate concentrations.
  • Reaction time : 1–50 hours, depending on substituent position (e.g., ortho-substituted derivatives require longer times).
  • Solvent system : 10% 1,4-dioxane enhances solubility and conversion rates. Screening ADHs (e.g., ADH-A, Rhodococcus ruber ADH-T) achieves >95% enantiomeric excess (ee) for (R)- or (S)-alcohols, with real-time monitoring via NMR or HPLC to confirm quantitative conversions .

Q. What computational methods are used to study this compound’s interactions with biological targets?

Molecular dynamics (MD) and QM/MM simulations model binding modes with enzymes like acetylcholinesterase. For example, 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone acts as a transition-state analogue inhibitor, with simulations revealing slow-binding kinetics and stabilization via hydrophobic interactions and hydrogen bonding. These methods guide rational design of fluorinated inhibitors with enhanced selectivity .

Q. How do electronic effects of the trifluoromethyl group influence reactivity in multicomponent reactions?

The strong electron-withdrawing nature of the -CF₃ group stabilizes intermediates but can hinder reactivity in certain systems. For instance, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone fails in multicomponent imidazole synthesis due to steric and electronic mismatches. Computational analysis (e.g., DFT) predicts frontier molecular orbital compatibility to avoid such pitfalls .

Q. Data Analysis & Contradictions

Q. How can discrepancies in enzymatic conversion rates for this compound be resolved?

Contradictions often arise from:

  • Enzyme source : Freeze-dried whole-cell vs. purified enzymes (e.g., evo-1.1.200 vs. ADH-A).
  • Substrate hydration : Hydrated forms (geminal diols) may skew kinetic data; use anhydrous conditions or adjust solvent polarity.
  • Analytical methods : NMR integration vs. chiral HPLC for ee determination. Cross-validation with multiple techniques ensures accuracy .

Q. What strategies stabilize reactive intermediates derived from this compound during synthesis?

  • Low-temperature crystallography (e.g., 25–29°C) for hygroscopic intermediates.
  • Protective cosolvents : DMSO or THF stabilizes hydrated ketones during cross-coupling.
  • In situ monitoring : Raman spectroscopy tracks hydration states (e.g., SERS signals at 1077 cm⁻¹ for CO₃²⁻ interactions) .

Q. Methodological Tables

Table 1. ADH Screening for Stereoselective Reduction

EnzymeSelectivityConversion (%)ee (%)Optimal Time (h)
Ras-ADHPrelog99>951
evo-1.1.200Anti-Prelog99>9520
ADH-TPrelog98975

Source : Adapted from bioreduction studies .

Table 2. Solvent Effects on Suzuki-Miyaura Cross-Coupling

SolventConversion (%)Hydration Level
1,4-Dioxane/H₂O99High (gem-diol)
THF85Moderate
Toluene70Low

Source : Reaction optimization data .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFAZNDFEXEANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736097
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617706-18-0
Record name 1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethan-1-one
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Synthesis routes and methods I

Procedure details

To a solution of 1-(4-bromo-2-fluorophenyl)-2,2,2-trifluoroethanol (1.09 g, 3.99 mmol) in ethyl acetate (30 mL) was added 2-iodoxybenzoic acid (2.28 g, 7.97 mmol). The reaction was heated to reflux overnight. The reaction was cooled to room temperature and diluted with heptanes (30 mL). The mixture was filtered through Celite and the filtrate was concentrated to give the title compound (1.03 g, 95%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3, δ): 7.44 (dd, J=10.15, 1.56 Hz, 1H), 7.48 (m, 1H), 7.76 (m, 1H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
heptanes
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

Dess-Martin periodinane (16.57 g, 39.06 mmol) was added to a solution of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanol (10.66 g, 39.06 mmol) in DCM (100 mL) and the reaction mixture was stirred at rt for 1.5 h. Na2S2O3 (10% aq., 100 mL) was added and the resulting mixture extracted with CH2Cl2 (100 mL). The organic layer was washed with Na2S2O3 (50 mL×2), NaHCO3 (satd. aq., 100 mL×2), and brine (100 mL×2). The organic layers were dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (3.20 g, 30%).
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

Dess-Martin periodinane (16.57 g, 39.06 mmol) was added to a solution consisting of 1-(4-bromo-2-fluoro-phenyl)-2,2,2-trifluoro-ethanol (10.66 g, 39.06 mmol) and DCM (100 mL) and the resultant mixture was stirred at rt for 1.5 h. Na2S2O3 (10% aq., 100 mL) was added and the resulting mixture extracted with CH2Cl2 (100 mL). The organic layer was washed with Na2S2O3 (50 mL×2), NaHCO3 (satd. aq., 100 mL×2), and brine (100 mL×2). The organic layer was dried (Na2SO4) and concentrated. The crude material was purified (FCC) to yield the title compound (3.20 g, 30%).
Quantity
16.57 g
Type
reactant
Reaction Step One
Quantity
10.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
30%

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone
1-(4-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanone

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